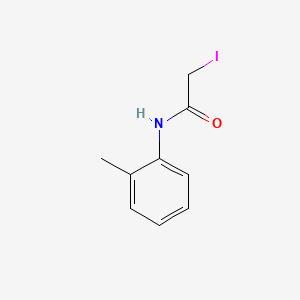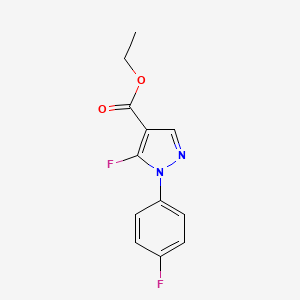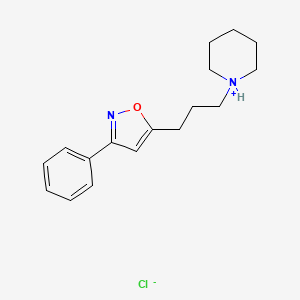![molecular formula C21H39N3O7 B13756035 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol CAS No. 51658-22-1](/img/structure/B13756035.png)
2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol is a chemical compound with the molecular formula C21H39N3O7 and a molecular weight of 445.55 . This compound is known for its unique structure, which includes three bis(2-hydroxyethyl)amino groups attached to a phenol ring. It is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol typically involves the reaction of phenol with formaldehyde and bis(2-hydroxyethyl)amine. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where phenol, formaldehyde, and bis(2-hydroxyethyl)amine are mixed under specific conditions. The reaction mixture is then subjected to separation and purification processes to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated derivatives .
Aplicaciones Científicas De Investigación
2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol involves its interaction with specific molecular targets. The hydroxyl and amino groups in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, stabilize protein structures, and facilitate the formation of complex molecular assemblies .
Comparación Con Compuestos Similares
2,4,6-Tris(dimethylaminomethyl)phenol: This compound has similar structural features but with dimethylamino groups instead of bis(2-hydroxyethyl)amino groups.
Bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane:
Uniqueness: 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol is unique due to its combination of hydroxyl and amino groups, which provide versatile chemical reactivity and the ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring precise control over chemical interactions and stability .
Propiedades
Número CAS |
51658-22-1 |
|---|---|
Fórmula molecular |
C21H39N3O7 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
2,4,6-tris[[bis(2-hydroxyethyl)amino]methyl]phenol |
InChI |
InChI=1S/C21H39N3O7/c25-7-1-22(2-8-26)15-18-13-19(16-23(3-9-27)4-10-28)21(31)20(14-18)17-24(5-11-29)6-12-30/h13-14,25-31H,1-12,15-17H2 |
Clave InChI |
XWRUCIJUEHCQDD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CN(CCO)CCO)O)CN(CCO)CCO)CN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)

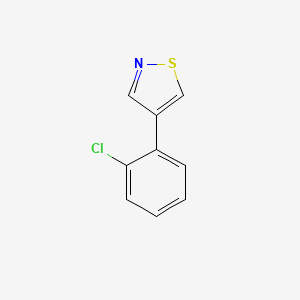
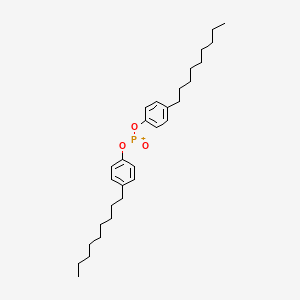

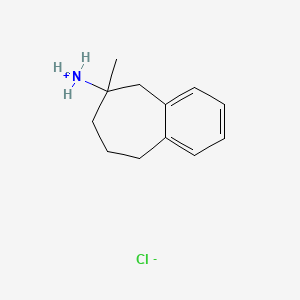
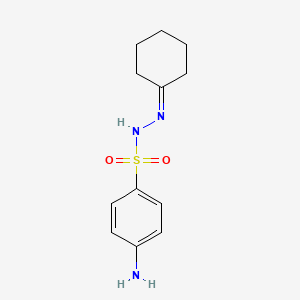
![2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester](/img/structure/B13756006.png)
